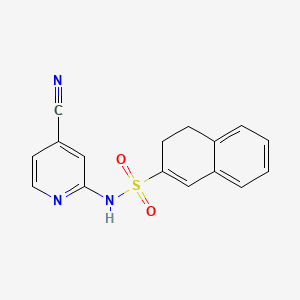![molecular formula C19H20N2O2 B7682810 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)
3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one, also known as MMPI, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMPI belongs to the class of imidazolidinone derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Scientific Research Applications
3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to exhibit anti-tumor effects by inhibiting the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels, which is important for the growth and spread of tumors.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one involves the inhibition of specific enzymes such as matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. MMPs play a critical role in various biological processes such as tissue remodeling, wound healing, and angiogenesis. This compound has been shown to selectively inhibit the activity of MMP-2, MMP-9, and MMP-14, which are involved in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to inhibit the growth and invasion of cancer cells by targeting MMPs. In addition, this compound has been shown to inhibit angiogenesis, which is important for the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. This compound has also been shown to exhibit a range of biological activities, which makes it a useful tool for studying various biological processes. However, there are also limitations to using this compound in lab experiments. For example, this compound may exhibit off-target effects, which can complicate the interpretation of experimental results. In addition, the optimal concentration and duration of this compound treatment may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one. One area of research is the development of this compound analogs with improved potency and selectivity for specific MMPs. Another area of research is the investigation of the synergistic effects of this compound with other anti-cancer drugs. In addition, the potential use of this compound as a therapeutic agent for various inflammatory diseases and cancer is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the biological activities of this compound is an important area of research that will enhance our understanding of the role of MMPs in various biological processes.
Synthesis Methods
The synthesis of 3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one involves the reaction of 2-phenyl-1,2,3,4-tetrahydroimidazo[4,5-b]pyridin-6-one with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 3-methylbenzoyl chloride to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the compound.
properties
IUPAC Name |
3-methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-7-6-8-15(11-14)12-17(22)21-13-18(23)20(2)19(21)16-9-4-3-5-10-16/h3-11,19H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXILNBRGPVQDOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(=O)N(C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

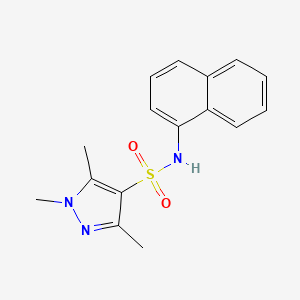
![N-(2-adamantyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682740.png)
![2-[[4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682748.png)
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B7682752.png)
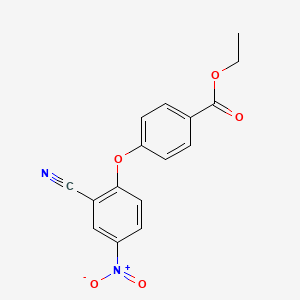
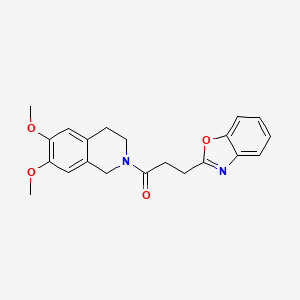
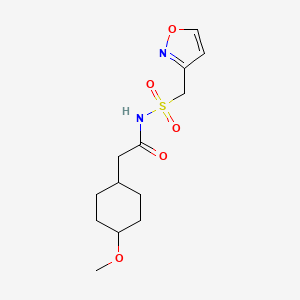
![4-[2-(4-Methylsulfonylphenoxy)ethylsulfinyl]phenol](/img/structure/B7682780.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline](/img/structure/B7682788.png)
![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)
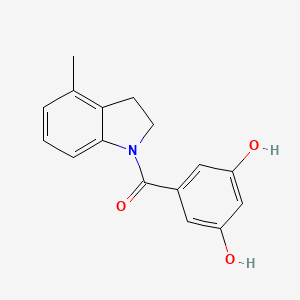

![N-[[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7682820.png)
